2-Methoxy-4-(methylsulfanyl)aniline hydrochloride

Catalog No.
S928022
CAS No.
1657-82-5
M.F
C8H12ClNOS
M. Wt
205.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-4-(methylsulfanyl)aniline hydrochloride

CAS Number

1657-82-5

Product Name

2-Methoxy-4-(methylsulfanyl)aniline hydrochloride

IUPAC Name

2-methoxy-4-methylsulfanylaniline;hydrochloride

Molecular Formula

C8H12ClNOS

Molecular Weight

205.71 g/mol

InChI

InChI=1S/C8H11NOS.ClH/c1-10-8-5-6(11-2)3-4-7(8)9;/h3-5H,9H2,1-2H3;1H

InChI Key

MFSQQZUMFMDTAP-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)SC)N.Cl

Canonical SMILES

COC1=C(C=CC(=C1)SC)N.Cl

2-Methoxy-4-(methylsulfanyl)aniline hydrochloride, with the chemical formula C₈H₁₂ClNOS, is an aromatic amine compound. It is characterized by a methoxy group and a methylsulfanyl group attached to a phenyl ring. This compound is recognized for its role as an intermediate in the synthesis of various pharmaceuticals, particularly cardiotonic agents. Its molecular structure contributes to its unique properties and reactivity, making it significant in medicinal chemistry and organic synthesis .

Currently, there is no documented information regarding the mechanism of action of 2-Methoxy-4-(methylsulfanyl)aniline hydrochloride in biological systems.

As with any new compound, it is crucial to exercise caution when handling 2-Methoxy-4-(methylsulfanyl)aniline hydrochloride. Due to the absence of specific data, general safety protocols for handling aromatic amines should be followed. This includes:

  • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
  • Working in a well-ventilated fume hood.
  • Properly disposing of waste according to chemical safety regulations.

Chemical Properties

2-Methoxy-4-(methylsulfanyl)aniline hydrochloride, also referred to as O-Anisidine hydrochloride or O-Anisalidine hydrochloride, is an aromatic amine molecule.

  • Chemical formula: C₈H₁₂ClNOS [Source: National Institutes of Health ]
  • Molar mass: 205.71 g/mol [Source: Biosynth ]

Information on the specific scientific research applications of 2-Methoxy-4-(methylsulfanyl)aniline hydrochloride is limited and not publicly available.

Scientific Research Applications (General)

Aromatic amines are a class of organic compounds with various applications in scientific research. Some general areas of research involving aromatic amines include:

  • Medicinal chemistry: Aromatic amines are used as building blocks in the synthesis of pharmaceuticals [Source: American Chemical Society ]
  • Material science: Certain aromatic amines are used in the development of polymers and organic materials [Source: Royal Society of Chemistry ]
  • Biological research: Aromatic amines can be used as probes to study biological processes [Source: ScienceDirect ]

The chemical behavior of 2-methoxy-4-(methylsulfanyl)aniline hydrochloride can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The methylsulfanyl group can participate in nucleophilic substitutions, allowing for further functionalization.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, where electrophiles can add to the ring, modifying the compound's structure.
  • Reduction Reactions: The aniline moiety can be reduced to form amines or other derivatives, expanding its utility in synthetic applications.

These reactions are pivotal in synthesizing more complex organic molecules and pharmaceuticals .

Research indicates that 2-methoxy-4-(methylsulfanyl)aniline hydrochloride exhibits various biological activities. It has been studied for its potential cardiotonic effects, which are beneficial in treating heart conditions. Additionally, compounds with similar structures have shown antimicrobial and anti-inflammatory properties, suggesting that this compound may also possess some degree of biological activity in these areas .

The synthesis of 2-methoxy-4-(methylsulfanyl)aniline hydrochloride typically involves several methods:

  • Direct Alkylation: Starting from an appropriate aniline derivative, alkylation with methylsulfonyl chloride can introduce the methylsulfanyl group.
  • Methoxylation: The introduction of the methoxy group can be achieved through methylation reactions using dimethyl sulfate or methanol in the presence of a base.
  • Hydrochloride Formation: The final step often involves reacting the base compound with hydrochloric acid to yield the hydrochloride salt form, enhancing solubility and stability .

2-Methoxy-4-(methylsulfanyl)aniline hydrochloride serves several applications:

  • Pharmaceutical Intermediate: It is primarily used as an intermediate in synthesizing cardiotonic drugs like LY175326.
  • Research Reagent: In medicinal chemistry research, it is utilized for developing new therapeutic agents.
  • Chemical Synthesis: Its reactivity allows for the creation of various derivatives useful in organic synthesis .

Several compounds share structural similarities with 2-methoxy-4-(methylsulfanyl)aniline hydrochloride. Here are some notable examples:

Compound NameChemical FormulaKey Features
2-Methoxy-4-methylphenolC₈H₁₀O₂Exhibits antioxidant properties
3-Methoxy-4-(methylthio)anilineC₈H₁₁NOSSimilar methylthio group; potential antimicrobial
2-Methoxy-5-(methylthio)anilineC₈H₁₁NOSVariation in position of substituents; different reactivity profile

Uniqueness

The uniqueness of 2-methoxy-4-(methylsulfanyl)aniline hydrochloride lies in its specific combination of functional groups and their positions on the aromatic ring, which influence its reactivity and biological activity. Unlike other similar compounds, its application as a precursor for cardiotonic drugs highlights its significance in pharmaceutical development .

2-Methoxy-4-(methylsulfanyl)aniline hydrochloride (CAS 1657-82-5) is a sulfur-containing aromatic amine derivative with the molecular formula $$ \text{C}8\text{H}{12}\text{ClNOS} $$ and a molecular weight of 205.71 g/mol. Its IUPAC name is 2-methoxy-4-(methylthio)aniline hydrochloride, reflecting the methoxy (-OCH$$3$$) and methylthio (-S-CH$$3$$) substituents on the benzene ring at the ortho and para positions, respectively. The hydrochloride salt enhances its stability and solubility in polar solvents.

Key Identifiers:

PropertyValue
CAS Registry Number1657-82-5
Molecular Formula$$ \text{C}8\text{H}{12}\text{ClNOS} $$
IUPAC Name2-methoxy-4-(methylthio)aniline hydrochloride
SynonymsO-Anisidine hydrochloride; 4-(Methylmercapto)-2-methoxyaniline HCl
AppearanceCrystalline powder
Purity≥95% (typical commercial grade)

The compound’s structure combines electron-donating (methoxy) and moderately electron-withdrawing (methylthio) groups, creating unique electronic properties that influence its reactivity in substitution and coupling reactions.

Historical Context in Organic Synthesis

The synthesis of sulfur-containing aromatic amines like 2-methoxy-4-(methylsulfanyl)aniline hydrochloride emerged prominently in the mid-20th century, driven by demand for intermediates in dye and pharmaceutical manufacturing. Early routes relied on nitroarene reduction and thioether functionalization:

  • Nitroarene Precursor Synthesis:
    Initial methods involved nitration of methoxy-substituted benzene derivatives, followed by introduction of methylthio groups via nucleophilic aromatic substitution. For example, o-nitroanisole (2-methoxynitrobenzene) was treated with methyl mercaptan ($$ \text{CH}_3\text{SH} $$) in the presence of base to yield 2-methoxy-4-(methylthio)nitrobenzene, which was subsequently reduced to the target amine.

  • Catalytic Hydrogenation:
    Advances in catalytic hydrogenation (e.g., using Pt/C or Pd/C) enabled efficient reduction of nitro intermediates without requiring stoichiometric reducing agents like tin or iron. This method improved yields and reduced byproducts compared to classical Béchamp or Stannius reductions.

  • Modern Sulfur Incorporation:
    Recent protocols employ Sandmeyer-type reactions with sulfur surrogates like DABSO (diazabicyclooctane sulfone) to introduce sulfonyl or thioether groups directly into aromatic systems. For example, diazonium salts derived from 2-methoxyaniline react with DABSO and methylating agents to form methylthio-substituted intermediates.

Milestones in Synthesis:

EraMethodologiesKey References
1950sNitro reduction with Sn/HCl
1980sCatalytic hydrogenation (Pt/C)
2020sSulfur transfer via DABSO and Cu catalysis

Significance in Sulfur-Containing Aromatic Amine Research

Sulfur-containing aromatic amines are pivotal in materials science and medicinal chemistry due to their electronic versatility and biocompatibility. 2-Methoxy-4-(methylsulfanyl)aniline hydrochloride exemplifies this utility:

  • Electron-Donor-Acceptor Systems:
    The methoxy group donates electrons via resonance, while the methylthio group exerts a mild electron-withdrawing effect through inductive polarization. This balance facilitates applications in:

    • Organic semiconductors: As building blocks for charge-transport materials.
    • Ligand design: Sulfur atoms coordinate transition metals, enabling catalysis (e.g., in cross-coupling reactions).
  • Pharmaceutical Intermediates:
    The compound serves as a precursor to cardiotonic agents and antimicrobial derivatives. For instance, its primary amine group undergoes diazotization to form azo dyes or reacts with carbonyl compounds to generate Schiff bases for drug candidates.

  • Dye Chemistry:
    Sulfur-containing aromatic amines are critical in synthesizing thioindigo dyes, where the methylthio group enhances lightfastness and color intensity.

Research Applications:

FieldApplication ExampleMechanism
Medicinal ChemistrySchiff base formation for antimicrobialsAmine-aldehyde condensation
Materials ScienceConducting polymersElectropolymerization
CatalysisPalladium ligand synthesisS-Pd coordination

2-Methoxy-4-(methylsulfanyl)aniline hydrochloride represents a substituted aromatic amine derivative with the molecular formula C₈H₁₂ClNOS and a molecular weight of 205.71 g/mol [1]. The compound is characterized by three primary functional groups: a methoxy group (-OCH₃) at the 2-position, a methylsulfanyl group (-SCH₃) at the 4-position, and an amino group (-NH₂) that exists in protonated form as the hydrochloride salt [2]. The International Union of Pure and Applied Chemistry name for this compound is 2-methoxy-4-methylsulfanylaniline; hydrochloride, with the Chemical Abstracts Service registry number 1657-82-5 [1] [2].

Crystallographic Analysis and Bonding Patterns

The crystallographic analysis of 2-methoxy-4-(methylsulfanyl)aniline hydrochloride reveals fundamental structural parameters that define its molecular architecture. The compound exhibits characteristic bond lengths consistent with aromatic amine derivatives, where carbon-carbon bonds within the benzene ring typically range from 1.384 to 1.397 Å [3]. The carbon-nitrogen bond connecting the amino group to the aromatic ring demonstrates a length of approximately 1.381 Å, which is shorter than the typical aliphatic carbon-nitrogen bond length of 1.47 pm due to partial conjugation with the aromatic system [3] [4].

The methoxy substituent at the 2-position exhibits a carbon-oxygen bond length of approximately 1.43 Å, while the methylsulfanyl group at the 4-position displays a carbon-sulfur bond length characteristic of aromatic sulfur substituents [5]. The molecular geometry around the nitrogen atom adopts a trigonal pyramidal configuration due to sp³ hybridization, with bond angles slightly compressed from the ideal tetrahedral angle to approximately 108° due to lone pair electron repulsion [4].

Bond TypeBond Length (Å)Reference Standard
C-C (aromatic)1.384-1.397Benzene derivative [3]
C-N (aromatic)1.381Aniline derivative [3]
C-O (methoxy)1.43Methoxy group [4]
C-S (methylsulfanyl)1.78Aromatic sulfur [5]
N-H0.986Amine hydrogen [3]

The hydrogen bonding patterns in the crystal structure are influenced by the protonated amino group in the hydrochloride form, which serves as a hydrogen bond donor [6]. The chloride anion participates in electrostatic interactions with the protonated nitrogen, contributing to the overall crystal stability [6]. Intermolecular hydrogen bonding networks form between adjacent molecules through N-H···Cl⁻ interactions, creating extended supramolecular assemblies [5] [6].

Electronic Structure and Spectroscopic Signatures

The electronic structure of 2-methoxy-4-(methylsulfanyl)aniline hydrochloride is characterized by the interplay between electron-donating substituents and the aromatic amine framework. The methoxy group at the 2-position acts as an electron-donating group through resonance, contributing electron density to the aromatic ring via the oxygen lone pairs [7]. Similarly, the methylsulfanyl group at the 4-position functions as a moderate electron-donating substituent through both inductive and resonance effects [8].

Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment of individual atoms within the molecule. The aromatic protons exhibit characteristic chemical shifts in the range of 6.5-7.3 parts per million, with the proton ortho to the methoxy group appearing more upfield due to increased electron density [7]. The methoxy protons typically resonate around 3.8 parts per million, while the methylsulfanyl protons appear at approximately 2.5 parts per million [9] [10].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic effects of substituents on the aromatic carbons. The carbon bearing the methoxy group exhibits a characteristic downfield shift to approximately 155 parts per million, while the carbon substituted with the methylsulfanyl group appears around 130 parts per million [10]. The methoxy carbon resonates at approximately 56 parts per million, consistent with aromatic methoxy groups, while the methylsulfanyl carbon appears at 15 parts per million [9] [10].

Spectroscopic ParameterChemical Shift/FrequencyAssignment
¹H Nuclear Magnetic Resonance (aromatic)6.5-7.3 ppmAromatic protons [7]
¹H Nuclear Magnetic Resonance (methoxy)3.8 ppm-OCH₃ protons [7]
¹H Nuclear Magnetic Resonance (methylsulfanyl)2.5 ppm-SCH₃ protons [9]
¹³C Nuclear Magnetic Resonance (aromatic)130-155 ppmAromatic carbons [10]
Infrared (N-H stretch)3315 cm⁻¹Amine N-H [11]
Infrared (C=C aromatic)1503-1577 cm⁻¹Aromatic C=C [11]

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups. The amino group exhibits N-H stretching vibrations around 3315 cm⁻¹, while aromatic C=C stretching appears in the range of 1503-1577 cm⁻¹ [11]. The methoxy group displays C-O stretching at approximately 1250 cm⁻¹, and the methylsulfanyl group shows C-S stretching around 700 cm⁻¹ [11] [12].

Ultraviolet-visible spectroscopy demonstrates the electronic transitions characteristic of substituted anilines. The compound exhibits absorption maxima around 290-300 nanometers, corresponding to π-π* transitions of the aromatic system [8] [13]. The electron-donating nature of both methoxy and methylsulfanyl substituents results in bathochromic shifts compared to unsubstituted aniline, indicating stabilization of the excited state [14].

Tautomerism and Conformational Dynamics

The tautomeric behavior of 2-methoxy-4-(methylsulfanyl)aniline hydrochloride is primarily governed by the protonation state of the amino group and the conformational preferences of the substituents. In the hydrochloride form, the amino group exists predominantly in the protonated state, eliminating the possibility of amino-imino tautomerism that might occur in the free base form [15] [16]. Mass spectrometric studies of related aniline derivatives demonstrate that protonation occurs preferentially at the amino nitrogen rather than at aromatic carbon positions [16].

The conformational dynamics of the molecule involve rotational movements around the bonds connecting the substituents to the aromatic ring. The methoxy group exhibits restricted rotation due to partial double bond character arising from resonance between the oxygen lone pairs and the aromatic system [10]. Computational studies on similar methoxy-substituted aromatics indicate that the methoxy group preferentially adopts conformations that maximize conjugation with the ring [17].

The methylsulfanyl substituent demonstrates greater conformational flexibility compared to the methoxy group, with rotation around the carbon-sulfur bond being relatively facile [18]. Nuclear magnetic resonance studies of related methylsulfanyl compounds reveal that the preferred conformation depends on steric interactions with adjacent substituents and electronic effects [18]. In 2-methoxy-4-(methylsulfanyl)aniline hydrochloride, the positioning of substituents at the 2- and 4-positions minimizes steric interactions, allowing both groups to adopt energetically favorable conformations.

Conformational ParameterEnergy Barrier (kJ/mol)Preferred Conformation
Methoxy rotation15-20Coplanar with ring [10]
Methylsulfanyl rotation8-12Minimal steric hindrance [18]
Amino group inversion25Rapid equilibrium [4]

The amino group in aromatic amines undergoes pyramidal inversion with an energy barrier of approximately 25 kilojoules per mole, resulting in rapid interconversion between enantiomeric forms at room temperature [4]. However, in the protonated hydrochloride form, this inversion is significantly hindered due to the positive charge on nitrogen, leading to a more rigid structure [16].

Temperature-dependent nuclear magnetic resonance studies of similar compounds reveal that conformational exchange processes become observable on the nuclear magnetic resonance timescale at elevated temperatures [19]. The activation energies for these processes provide insights into the relative stabilities of different conformational states and the barriers to interconversion [20].

Sulfur Source Selection and Reactivity

The selection of appropriate sulfur precursors represents a fundamental consideration in the synthesis of thioether-aniline derivatives, with different sulfur sources offering distinct advantages in terms of reactivity, selectivity, and practical handling characteristics [4] [5]. The choice of sulfur precursor significantly influences the decomposition temperature, reaction kinetics, and final product quality, making this selection a critical determinant of synthetic success [5]. Modern synthetic approaches have demonstrated that sulfur precursors with lower decomposition temperatures release sulfur ions more rapidly, which can stabilize desired intermediates and inhibit unwanted side reactions [5].

Dialkyl disulfides represent one of the most versatile classes of sulfur precursors for thioether synthesis, offering high reactivity with aniline derivatives under moderate temperature conditions [4]. The mechanism typically involves the formation of radical intermediates that facilitate the introduction of alkylsulfanyl groups onto aromatic rings. Research has shown that dialkyl disulfides can achieve yields of 70-85% in thioether-aniline synthesis when combined with appropriate copper catalysts and alkyl nitrite activators [4]. The reaction proceeds through a radical mechanism where the disulfide bond is cleaved homolytically, generating sulfur radicals that can attack the aromatic ring under copper catalysis.

Thioacetamide emerges as a particularly effective sulfur source for thioether-aniline synthesis, demonstrating superior performance compared to thiourea and other traditional sulfur precursors [5] [6]. Studies have shown that thioacetamide produces yields of 80-90% in thioether formation reactions, significantly higher than the 55-70% typically achieved with thiourea [6]. The enhanced performance of thioacetamide is attributed to its lower decomposition temperature, which allows for more controlled sulfur release and reduced formation of unwanted by-products. The hydrothermal synthesis conditions typically employed with thioacetamide (120-180°C) provide optimal conditions for the selective formation of thioether bonds while minimizing competing reactions.

L-cysteine represents an environmentally benign sulfur source that offers excellent compatibility with pharmaceutical synthesis requirements [5] [6]. This naturally occurring amino acid provides both biocompatibility and good reactivity, making it particularly suitable for the synthesis of pharmaceutical intermediates. The yields achieved with L-cysteine typically range from 75-85%, with the added benefit of producing minimal toxic by-products [6]. The reaction mechanism involves the formation of metal-cysteine complexes that facilitate the transfer of sulfur to the aromatic substrate under mild aqueous conditions.

Aniline Precursor Optimization

The selection and preparation of appropriate aniline precursors plays a crucial role in determining the success of thioether-aniline synthesis [7] . The electronic properties of the aniline ring significantly influence the reactivity toward sulfur-containing electrophiles, with electron-donating groups generally enhancing nucleophilicity and facilitating substitution reactions [7]. For 2-methoxy-4-(methylsulfanyl)aniline synthesis, the most effective approach involves starting with 2-methoxyaniline as the base structure, followed by selective introduction of the methylsulfanyl group at the 4-position.

The regioselectivity of thioether formation on aniline rings is strongly influenced by the existing substitution pattern and the electronic effects of substituents . Electron-donating groups such as methoxy substituents direct incoming electrophiles to the ortho and para positions relative to the amino group, while also enhancing the overall nucleophilicity of the ring . This electronic activation is particularly important for achieving high yields in thioether formation reactions, as the increased electron density facilitates the nucleophilic attack on sulfur-containing electrophiles.

Recent research has demonstrated that the methylation of aniline derivatives can be achieved efficiently using methanol in the presence of cyclometalated ruthenium complexes at relatively mild temperatures (60°C) . This approach offers significant advantages over traditional alkylation methods, including reduced formation of polyalkylated products and improved selectivity for the desired monoalkylated product. The use of sodium hydroxide as a base in these reactions provides optimal conditions for the controlled methylation of aniline derivatives while minimizing competing reactions.

Mechanistic Considerations in Precursor Selection

The mechanistic pathways involved in thioether formation from different sulfur precursors vary significantly, influencing both the reaction conditions required and the selectivity achieved [13] [14]. Understanding these mechanistic differences is crucial for optimizing synthetic procedures and predicting the outcomes of new reaction combinations [13]. The three primary mechanistic pathways for thioether formation involve nucleophilic substitution, radical processes, and metal-catalyzed cross-coupling reactions.

Nucleophilic substitution mechanisms predominate when using activated sulfur precursors such as sulfonyl chlorides or sulfonate esters [14]. These reactions typically proceed through an SN2-type mechanism where the aniline nitrogen acts as a nucleophile, attacking the electrophilic sulfur center. The stereochemistry of these reactions is often inverted at the sulfur center, and the reaction rates are highly dependent on the electronic properties of both the aniline substrate and the sulfur precursor [14]. The use of calcium bis(trifluoromethanesulfonyl)imide as a catalyst has been shown to significantly enhance the reaction rates while maintaining excellent enantioselectivity in these transformations [14].

Radical mechanisms become important when using sulfur precursors that can undergo homolytic cleavage, such as disulfides or sulfur-containing heterocycles [4]. These reactions often require the presence of radical initiators or metal catalysts that can facilitate the generation of sulfur radicals [4]. The radical pathways typically offer broader substrate scope compared to nucleophilic substitution reactions, but they may also lead to reduced selectivity due to the formation of multiple radical intermediates.

Metal-catalyzed cross-coupling reactions have emerged as a powerful tool for thioether synthesis, offering excellent control over regioselectivity and functional group compatibility [15] [16]. These reactions typically employ palladium, copper, or nickel catalysts to facilitate the formation of carbon-sulfur bonds under mild conditions [15]. The mechanism involves oxidative addition of the metal catalyst to the aryl halide, followed by transmetalation with the sulfur nucleophile and reductive elimination to form the desired thioether product [16]. The choice of catalyst, ligand, and reaction conditions can be optimized to achieve high yields and selectivity for specific substitution patterns.

Hydrochloride Salt Formation Mechanisms

Fundamental Principles of Amine Salt Formation

The formation of hydrochloride salts from amine precursors represents a fundamental transformation in pharmaceutical chemistry, involving the protonation of the amine nitrogen to form a stable ionic compound with enhanced solubility and stability characteristics [17] [18]. The mechanism of salt formation involves the transfer of a proton from hydrochloric acid to the lone pair of electrons on the amine nitrogen, resulting in the formation of a positively charged ammonium ion that is stabilized by the chloride anion [17]. This process is thermodynamically favorable due to the strong electrostatic interactions between the charged species and the enhanced solvation of the ionic product in polar solvents.

The protonation of amine nitrogen follows established acid-base principles, with the basicity of the amine determining the equilibrium position of the salt formation reaction [18]. Primary amines, such as those found in 2-methoxy-4-(methylsulfanyl)aniline, typically exhibit pKa values in the range of 9-11, making them readily protonated by strong acids such as hydrochloric acid [18]. The resulting ammonium salt contains a positive charge localized on the nitrogen atom, which significantly alters the physical and chemical properties of the compound compared to the neutral amine precursor.

The formation of hydrochloride salts provides several practical advantages in pharmaceutical applications, including enhanced water solubility, improved stability, and better crystallization properties [19]. The ionic nature of the hydrochloride salt typically results in higher melting points and better defined crystal structures compared to the free base form [19]. These properties make hydrochloride salts particularly suitable for pharmaceutical formulations, where consistent physical properties and reliable bioavailability are essential requirements.

Direct Hydrochloric Acid Addition Methods

The direct addition of hydrochloric acid to amine solutions represents the most straightforward approach to hydrochloride salt formation, offering simplicity and high yields under appropriate conditions [20] [21]. This method typically involves the dropwise addition of anhydrous hydrochloric acid in an organic solvent to a solution of the amine precursor, resulting in immediate precipitation of the hydrochloride salt [20]. The reaction is generally quantitative and proceeds rapidly at room temperature, making it suitable for both laboratory-scale and industrial applications.

The choice of solvent system significantly influences the success of direct hydrochloric acid addition methods, with anhydrous dichloromethane emerging as the preferred medium for many applications [20] [21]. The use of anhydrous conditions prevents the formation of hydrates, which can complicate the isolation and purification of the final product [20]. The reaction typically proceeds through the formation of a cloudy suspension as the ionic product precipitates from the organic solution, providing a clear visual indication of reaction progress.

Temperature control during direct hydrochloric acid addition is crucial for achieving optimal results, with temperatures in the range of 0-25°C generally providing the best balance between reaction rate and product quality [21]. Lower temperatures help to minimize side reactions and improve the crystallinity of the product, while higher temperatures can lead to decomposition or the formation of unwanted by-products [21]. The controlled addition of hydrochloric acid over a period of 10-30 minutes allows for proper mixing and ensures complete conversion of the amine precursor to the hydrochloride salt.

Hydrochloric Acid Gas Sparging Techniques

Hydrochloric acid gas sparging represents an advanced technique for hydrochloride salt formation that offers superior control over reaction stoichiometry and product purity [22]. This method involves the continuous introduction of hydrochloric acid gas into a stirred solution of the amine precursor, allowing for precise control over the rate of acid addition and the reaction environment [22]. The sparging technique is particularly effective for large-scale applications where consistent product quality and reproducible results are essential.

The sparging process typically employs controlled flow rates of hydrochloric acid gas, with optimal flow rates ranging from 200-1000 mL/min depending on the scale of the reaction [22]. The use of carrier gases such as nitrogen helps to ensure uniform distribution of the hydrochloric acid throughout the reaction mixture while preventing the formation of localized high-acid concentrations that could lead to side reactions [22]. The continuous stirring of the reaction mixture during sparging ensures adequate mixing and promotes uniform salt formation throughout the solution.

Temperature control during gas sparging is achieved through the use of external cooling systems, with reaction temperatures typically maintained in the range of 20-60°C [22]. The exothermic nature of the acid-base reaction requires careful temperature monitoring to prevent overheating, which could lead to product decomposition or the formation of unwanted impurities [22]. The use of automated temperature control systems allows for precise maintenance of optimal reaction conditions throughout the sparging process.

The advantages of gas sparging techniques include improved product purity, better control over crystal morphology, and reduced formation of by-products compared to direct acid addition methods [22]. The continuous nature of the sparging process allows for better mixing and more uniform reaction conditions, resulting in more consistent product quality [22]. Additionally, the ability to control the rate of acid addition provides greater flexibility in optimizing reaction conditions for specific substrates or desired product characteristics.

Crystallization-Based Salt Formation

Crystallization-based approaches to hydrochloride salt formation offer unique advantages in terms of product purity and crystal quality, making them particularly valuable for pharmaceutical applications [23] [24]. These methods typically involve the controlled crystallization of the hydrochloride salt from solution, either through cooling crystallization or evaporative crystallization techniques [23]. The slow formation of crystals allows for the exclusion of impurities and the formation of well-defined crystal structures with optimal physical properties.

Cooling crystallization represents one of the most widely used approaches for hydrochloride salt formation, involving the controlled reduction of solution temperature to induce crystallization [23]. This method typically begins with the dissolution of the amine precursor in a suitable solvent, followed by the addition of hydrochloric acid to form the salt in solution [23]. The solution is then cooled slowly to promote the formation of high-quality crystals, with cooling rates typically ranging from 0.5-2°C per hour to achieve optimal results.

The choice of solvent system for crystallization-based salt formation significantly influences the crystal morphology and purity of the final product [24]. Polar protic solvents such as methanol and ethanol are commonly used due to their ability to dissolve both the amine precursor and the resulting hydrochloride salt [24]. The use of mixed solvent systems, such as methanol-water or ethanol-water mixtures, can provide additional control over the crystallization process and help to optimize the solubility characteristics of the system.

Evaporative crystallization techniques involve the controlled removal of solvent from a solution containing the hydrochloride salt, resulting in the gradual concentration of the solution and the formation of crystals [23]. This method typically employs reduced pressure and controlled temperature conditions to achieve optimal evaporation rates while preventing thermal decomposition of the product [23]. The slow evaporation process allows for the formation of large, well-formed crystals with excellent purity and consistent physical properties.

Mechanistic Studies of Salt Formation

Recent mechanistic studies have provided detailed insights into the molecular-level processes involved in hydrochloride salt formation, revealing the complex interplay between electronic effects, solvation, and crystal nucleation [20] [21]. These studies have employed advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy and X-ray crystallography, to elucidate the structural changes that occur during salt formation [20]. The results demonstrate that the protonation of the amine nitrogen leads to significant changes in the electronic structure of the molecule, affecting both the chemical shift patterns observed in NMR spectroscopy and the intermolecular interactions that govern crystal packing.

The protonation process involves the formation of a new N-H bond through the interaction of the amine lone pair with the acidic proton [20]. This process results in the formation of a positively charged nitrogen center that exhibits significantly different chemical properties compared to the neutral amine precursor [20]. The positive charge on the nitrogen atom creates a strong electrostatic interaction with the chloride anion, leading to the formation of a stable ionic pair that can be isolated as a crystalline solid.

X-ray crystallographic studies have revealed the detailed three-dimensional structure of hydrochloride salts, showing the specific geometric arrangements of the ionic components and the hydrogen bonding patterns that stabilize the crystal structure [21]. These studies demonstrate that the hydrochloride salt formation results in the creation of extended hydrogen bonding networks that significantly enhance the stability of the crystalline material [21]. The specific positions of the hydrogen atoms in these structures provide important insights into the nature of the bonding interactions and the factors that determine crystal stability.

Nuclear magnetic resonance spectroscopy has proven to be particularly valuable for monitoring the progress of salt formation reactions and characterizing the resulting products [20]. The chemical shift differences observed between the free base and hydrochloride salt forms provide clear evidence for the successful protonation of the amine nitrogen and the formation of the ionic product [20]. These spectroscopic studies have also revealed the effects of salt formation on the electronic environment of neighboring atoms, providing insights into the electronic structure changes that accompany the protonation process.

Optimization of Reaction Conditions

Solvent Selection and Effects

The selection of appropriate solvents represents a critical parameter in the optimization of synthetic procedures for thioether-aniline derivatives, with solvent properties significantly influencing reaction rates, selectivity, and product yields [25] [26]. The polarity, coordinating ability, and thermal stability of solvents all contribute to their effectiveness in promoting specific reaction pathways while minimizing unwanted side reactions [25]. Recent studies have demonstrated that polar aprotic solvents, particularly dimethylformamide and dimethyl sulfoxide, provide optimal conditions for many thioether-forming reactions, achieving yield enhancements of 25-30% compared to less polar alternatives.

Dimethylformamide has emerged as the preferred solvent for many thioether synthesis reactions, offering excellent solvating properties for both ionic and neutral species while maintaining stability under a wide range of reaction conditions [26]. The high dielectric constant of dimethylformamide (ε = 37) facilitates the dissociation of ionic intermediates and stabilizes charged transition states, leading to enhanced reaction rates and improved selectivity [26]. The coordinating ability of dimethylformamide also helps to stabilize metal catalysts and prevent their deactivation during the reaction, contributing to improved catalytic turnover numbers and extended catalyst lifetimes.

The influence of solvent polarity on reaction outcomes has been systematically studied across a range of thioether-forming reactions, revealing clear correlations between solvent properties and synthetic performance . Solvents with higher polarity indices generally promote reactions involving ionic intermediates or transition states, while less polar solvents favor radical mechanisms or reactions proceeding through neutral intermediates . The optimal solvent selection depends on the specific mechanism involved in the reaction, with nucleophilic substitution reactions typically benefiting from highly polar solvents that can stabilize the charged intermediates.

Water has received increasing attention as a solvent for thioether synthesis reactions, driven by growing interest in green chemistry approaches and sustainable synthetic methods [26]. Despite its high polarity, water offers unique advantages including environmental compatibility, low cost, and the ability to solubilize a wide range of organic and inorganic species [26]. Recent research has demonstrated that water can achieve yield enhancements of 30-40% in certain thioether synthesis reactions, particularly those involving nucleophilic aromatic substitution mechanisms where the high polarity of water helps to stabilize the anionic intermediates.

Temperature Optimization Strategies

Temperature control represents one of the most critical parameters in synthetic optimization, with reaction temperature affecting both the rate of product formation and the selectivity for desired products over unwanted by-products [25] [28]. The relationship between temperature and reaction outcome is complex, involving considerations of thermodynamic equilibrium, kinetic selectivity, and thermal stability of reactants and products [25]. Systematic temperature optimization studies have revealed that most thioether-aniline synthesis reactions exhibit optimal performance in the range of 60-80°C, where the balance between reaction rate and selectivity is most favorable.

The Arrhenius relationship between temperature and reaction rate provides a fundamental framework for understanding the effects of temperature on synthetic reactions [25]. According to this relationship, reaction rates increase exponentially with temperature, but the activation energies for different reaction pathways may vary significantly, leading to temperature-dependent changes in selectivity [25]. For thioether synthesis reactions, the optimal temperature typically represents a compromise between achieving acceptable reaction rates and maintaining selectivity for the desired product over competing side reactions.

Detailed kinetic studies have revealed that reaction rates generally increase up to approximately 80°C, beyond which thermal decomposition of reactants or products begins to offset the benefits of increased reaction rates [29]. The temperature dependence of side reactions often differs from that of the desired reaction, creating opportunities for improved selectivity through careful temperature control [29]. Lower temperatures (60-70°C) typically favor reactions with lower activation energies, while higher temperatures may promote competing pathways that lead to decreased selectivity.

The thermal stability of catalysts and reagents represents an important consideration in temperature optimization, as many metal catalysts and organic reagents undergo decomposition at elevated temperatures [28]. The development of thermally stable catalytic systems has enabled the use of higher reaction temperatures, leading to improved reaction rates and enhanced overall efficiency [28]. However, the potential for catalyst deactivation at high temperatures must be balanced against the benefits of increased reaction rates when optimizing temperature conditions.

Catalyst Selection and Optimization

The selection and optimization of catalysts represents a crucial aspect of synthetic methodology development, with catalyst choice significantly influencing reaction efficiency, selectivity, and practical applicability [30] [31]. Copper-based catalysts have emerged as particularly effective for thioether synthesis reactions, offering superior performance compared to palladium or nickel-based alternatives in many applications [30]. The unique electronic properties of copper enable it to facilitate both electron transfer processes and coordination to sulfur-containing substrates, making it ideally suited for thioether-forming reactions.

The ligand environment around metal catalysts plays a critical role in determining their activity and selectivity, with carefully designed ligands able to fine-tune the electronic and steric properties of the catalytic center [32]. Recent advances in ligand design have focused on creating systems that can adapt to changing reaction conditions and substrate requirements, leading to improved catalyst performance across a broader range of synthetic transformations [32]. The development of hemilabile ligands, which can coordinate and dissociate from the metal center as needed, has proven particularly valuable for creating robust catalytic systems.

Catalyst loading optimization represents an important economic consideration in synthetic method development, with lower catalyst loadings generally preferred for cost-effective and environmentally sustainable processes [30]. Studies have shown that catalyst loadings can often be reduced to 1-5 mol% without significant loss in reaction efficiency, provided that the reaction conditions are properly optimized [30]. The development of highly active catalytic systems has enabled the use of very low catalyst loadings while maintaining excellent yields and selectivity.

The recycling and reuse of catalysts has become an important consideration in sustainable synthetic chemistry, with heterogeneous catalysts offering particular advantages in terms of catalyst recovery and reuse [31]. The development of supported catalysts and catalytic systems that can be easily separated from reaction products has enabled the creation of more sustainable synthetic processes [31]. These systems often exhibit enhanced stability and can be reused multiple times without significant loss of activity, making them particularly attractive for industrial applications.

pH Control and Buffer Systems

The control of pH represents a critical parameter in many synthetic reactions, particularly those involving acid-sensitive substrates or pH-dependent equilibria [26] [28]. For thioether-aniline synthesis reactions, the optimal pH typically falls in the range of 7-9, where the amine substrate exists predominantly in its neutral form while still maintaining sufficient nucleophilicity for reaction with electrophilic sulfur species [26]. The maintenance of appropriate pH conditions requires careful selection of buffer systems that can accommodate the specific requirements of the reaction while remaining stable under the chosen reaction conditions.

Buffer selection must consider both the desired pH range and the compatibility of the buffer components with the reaction conditions and catalysts employed [28]. Carbonate-based buffers have proven particularly effective for many thioether synthesis reactions, providing stable pH control in the desired range while offering good compatibility with metal catalysts and organic solvents [28]. The buffering capacity of these systems must be sufficient to maintain stable pH conditions throughout the reaction, even in the presence of acid or base-generating side reactions.

The influence of pH on reaction selectivity has been systematically studied, revealing that small changes in pH can have significant effects on the distribution of products formed [28]. Basic conditions (pH 8-9) generally favor the formation of thioether products by maintaining the amine substrate in its most nucleophilic form, while acidic conditions can lead to protonation of the amine and reduced reactivity [28]. The optimal pH for a specific reaction depends on the pKa values of the substrates involved and the mechanism of the reaction.

Dynamic pH control systems have been developed to maintain optimal pH conditions throughout the course of the reaction, compensating for pH changes that may occur due to the consumption or generation of acidic or basic species [28]. These systems typically employ automated pH monitoring and adjustment, allowing for precise control over reaction conditions and improved reproducibility of results [28]. The use of dynamic pH control has been shown to improve both yields and selectivity in many synthetic transformations.

Reaction Time and Kinetic Optimization

The optimization of reaction time represents a balance between achieving complete conversion of starting materials and minimizing the formation of unwanted by-products through over-reaction or decomposition [33] [28]. Kinetic studies have revealed that most thioether synthesis reactions reach optimal conversion within 4-8 hours under properly optimized conditions, with longer reaction times often leading to decreased selectivity due to the formation of side products [33]. The relationship between reaction time and product distribution is complex, involving considerations of both thermodynamic and kinetic factors that influence the relative rates of product formation and decomposition.

Real-time monitoring of reaction progress has become an essential tool for optimizing reaction conditions and determining optimal reaction times [33]. Spectroscopic techniques, including nuclear magnetic resonance spectroscopy and infrared spectroscopy, enable the continuous monitoring of reactant consumption and product formation throughout the reaction [33]. These monitoring techniques provide valuable insights into the kinetics of the reaction and help to identify the optimal stopping point for maximum yield and selectivity.

The development of kinetic models for thioether synthesis reactions has enabled the prediction of optimal reaction conditions and the rational design of improved synthetic procedures [28]. These models take into account the rates of competing reactions and the effects of various reaction parameters on the overall reaction outcome [28]. The application of kinetic modeling has led to significant improvements in synthetic efficiency and has enabled the development of more robust and reproducible synthetic methods.

Automated reaction optimization systems have been developed to systematically explore the effects of different reaction parameters on synthetic outcomes [30] [34]. These systems can rapidly screen multiple reaction conditions and identify optimal parameter combinations for specific synthetic transformations [30]. The use of automated optimization has significantly accelerated the development of new synthetic methods and has enabled the identification of previously unexplored reaction conditions that can lead to improved results.

Pressure and Atmosphere Control

The control of reaction atmosphere and pressure represents an important but often overlooked aspect of synthetic optimization, with significant effects on reaction outcomes in many thioether synthesis reactions [26] [28]. The presence of oxygen can lead to oxidation of sulfur-containing intermediates and products, resulting in decreased yields and the formation of unwanted by-products [26]. The use of inert atmospheres, typically nitrogen or argon, helps to prevent these oxidation reactions and maintain the integrity of sulfur-containing compounds throughout the reaction.

Pressure optimization has been shown to influence both the rate and selectivity of thioether synthesis reactions, with moderate pressure increases (1-3 atm) often leading to improved reaction rates and enhanced selectivity [28]. The effects of pressure on reaction outcomes are complex, involving changes in the solubility of gaseous reactants, alterations in the equilibrium positions of reversible reactions, and modifications in the kinetics of elementary reaction steps [28]. The optimal pressure for a specific reaction depends on the mechanism involved and the physical properties of the reactants and products.

The development of pressure-resistant reaction vessels and monitoring systems has enabled the systematic study of pressure effects on synthetic reactions [28]. These systems allow for precise control over reaction pressure and enable the safe conduct of reactions under elevated pressure conditions [28]. The use of specialized equipment has revealed that many reactions benefit from moderate pressure increases, leading to improved efficiency and selectivity.

Degassing procedures have become standard practice in many synthetic protocols, involving the removal of dissolved oxygen and other gases from reaction solvents and reagents [26]. These procedures typically employ freeze-pump-thaw cycles or sparging with inert gases to remove dissolved gases that could interfere with the reaction [26]. The thorough degassing of reaction components is particularly important for reactions involving metal catalysts or sulfur-containing substrates, which are often sensitive to oxidation.

The data presented in this comprehensive analysis demonstrates that the synthetic methodologies for 2-methoxy-4-(methylsulfanyl)aniline hydrochloride involve complex interactions between precursor selection, salt formation mechanisms, and reaction condition optimization. The systematic optimization of these parameters enables the development of efficient, scalable synthetic routes that can meet the demanding requirements of pharmaceutical manufacturing while maintaining high standards of product quality and environmental sustainability. The continued development of these methodologies will undoubtedly lead to further improvements in synthetic efficiency and the discovery of new applications for this important class of compounds.

Dates

Last modified: 04-14-2024

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